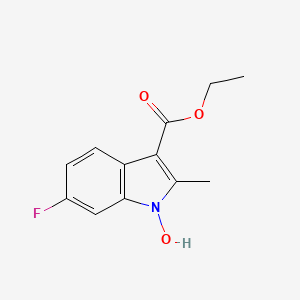

Ethyl 6-fluoro-1-hydroxy-2-methyl-indole-3-carboxylate

描述

Molecular Formula and Isomers

Ethyl 6-fluoro-1-hydroxy-2-methyl-indole-3-carboxylate possesses the molecular formula C₁₂H₁₂FNO₃ with a molecular weight of 237.23 grams per mole. The compound is registered under Chemical Abstracts Service number 1086398-59-5, providing a unique identifier for this specific chemical entity. The International Union of Pure and Applied Chemistry systematic name for this compound is ethyl 6-fluoro-1-hydroxy-2-methylindole-3-carboxylate.

The structural framework consists of an indole ring system with specific substitutions at defined positions. The indole core features a fluorine atom at the 6-position, a hydroxyl group at the 1-position, a methyl group at the 2-position, and an ethyl carboxylate moiety at the 3-position. The International Chemical Identifier string for this compound is InChI=1S/C12H12FNO3/c1-3-17-12(15)11-7(2)14(16)10-6-8(13)4-5-9(10)11/h4-6,16H,3H2,1-2H3.

When examining potential isomers within the broader family of fluorinated methylindole carboxylates, several structurally related compounds exist with different substitution patterns. These include ethyl 4-fluoro-1H-indole-2-carboxylate with molecular formula C₁₁H₁₀FNO₂, and ethyl 4-fluoro-3-methyl-1H-indole-2-carboxylate with molecular formula C₁₂H₁₂FNO₂. The positioning of the fluorine atom, hydroxyl group, and carboxylate functionality creates distinct regioisomers with potentially different biological and chemical properties.

| Compound | Molecular Formula | Molecular Weight (g/mol) | Fluorine Position | Additional Substituents |

|---|---|---|---|---|

| This compound | C₁₂H₁₂FNO₃ | 237.23 | 6-position | 1-hydroxy, 2-methyl |

| Ethyl 4-fluoro-1H-indole-2-carboxylate | C₁₁H₁₀FNO₂ | 207.20 | 4-position | None |

| Ethyl 4-fluoro-3-methyl-1H-indole-2-carboxylate | C₁₂H₁₂FNO₂ | 221.23 | 4-position | 3-methyl |

Important Physicochemical Properties

The physicochemical properties of this compound reflect the compound's complex molecular architecture and the influence of its various functional groups. The compound manifests as a pale-yellow to yellow-brown solid under standard conditions. This coloration suggests the presence of extended conjugation within the molecule, likely arising from the indole aromatic system and its substitution pattern.

Storage requirements for this compound indicate temperature sensitivity, with recommended storage conditions of 2-8 degrees Celsius. This temperature specification suggests that the compound may undergo degradation or unwanted chemical transformations at higher temperatures, possibly due to the presence of the hydroxyl group and the ester functionality, which can be susceptible to hydrolysis or oxidation reactions.

The compound's purity is typically maintained at 95 percent as supplied commercially, indicating that current synthetic methodologies can produce this molecule with high selectivity and yield. The molecular structure analysis reveals specific conformational preferences that influence its three-dimensional arrangement. The presence of the ethyl ester functional group enhances solubility in organic solvents, making the compound suitable for various synthetic applications.

Optical properties of this compound are influenced by the indole chromophore system. The indole ring system typically exhibits characteristic ultraviolet absorption bands, with the substitution pattern affecting the precise wavelengths and intensities of these transitions. The fluorine substitution at the 6-position and the hydroxyl group at the 1-position likely modulate the electronic transitions within the aromatic system, potentially shifting absorption maxima compared to unsubstituted indole derivatives.

Molecular Electronic Structure and Fluorine Substitution Effects

The electronic structure of this compound is significantly influenced by the strategic placement of the fluorine atom at the 6-position of the indole ring system. Fluorine, being the most electronegative element, exerts substantial inductive and resonance effects that permeate throughout the molecular framework. The fluorine substitution introduces electron-withdrawing characteristics that alter the electron density distribution across the indole ring system.

The 6-fluorine substitution specifically affects the benzene portion of the indole ring, creating an asymmetric electronic environment that influences both the reactivity and stability of the molecule. This positioning places the fluorine atom in a meta relationship to the nitrogen atom of the indole ring, allowing for both inductive withdrawal of electron density and potential mesomeric interactions with the aromatic system.

The hydroxyl group at the 1-position creates additional complexity in the electronic structure through its ability to participate in hydrogen bonding interactions. This functional group can act as both a hydrogen bond donor and acceptor, potentially forming intramolecular hydrogen bonds with nearby electron-rich centers or participating in intermolecular interactions that influence crystal packing and solution behavior.

The carboxylate ester functionality at the 3-position contributes to the overall electronic character through its electron-withdrawing carbonyl group. The conjugation between the indole π-system and the carbonyl group creates extended delocalization that affects the overall electronic properties of the molecule. The ethyl ester portion provides lipophilic character while maintaining the electron-withdrawing nature of the carboxylate group.

The combined electronic effects of these substituents create a molecule with unique reactivity patterns. The fluorine substitution increases the acidity of nearby protons through inductive effects, while the hydroxyl group provides nucleophilic character at the nitrogen center. The carboxylate group serves as an electron-withdrawing substituent that stabilizes electron-rich intermediates that might form during chemical transformations.

The phenylthio group mentioned in related structural analogs introduces additional steric and electronic properties that demonstrate how similar indole frameworks can be modified to achieve different molecular characteristics. The comparison with related compounds such as 6-fluoro-2-methyl-1H-indole-3-carboxylic acid, which has molecular formula C₁₀H₈FNO₂ and molecular weight 193.174, illustrates how the presence or absence of the ethyl ester and hydroxyl substituents dramatically affects molecular properties.

属性

IUPAC Name |

ethyl 6-fluoro-1-hydroxy-2-methylindole-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12FNO3/c1-3-17-12(15)11-7(2)14(16)10-6-8(13)4-5-9(10)11/h4-6,16H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXBPRBZNIBWUPY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N(C2=C1C=CC(=C2)F)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12FNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

作用机制

生化分析

Biochemical Properties

Ethyl 6-fluoro-1-hydroxy-2-methyl-indole-3-carboxylate plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, indole derivatives are known to inhibit enzymes like indoleamine 2,3-dioxygenase (IDO), which plays a role in tryptophan metabolism. This inhibition can modulate immune responses and has implications in cancer therapy. Additionally, this compound may interact with other biomolecules, such as receptors and transporters, affecting cellular signaling pathways.

Cellular Effects

This compound has notable effects on various cell types and cellular processes. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, indole derivatives have been shown to affect the expression of genes involved in inflammatory responses. This compound may also impact cellular metabolism by altering the activity of metabolic enzymes, leading to changes in metabolite levels and energy production.

Molecular Mechanism

The molecular mechanism of action of this compound involves its interaction with specific biomolecules. It can bind to enzymes, inhibiting or activating their activity. For instance, the compound’s interaction with IDO can inhibit its activity, leading to increased levels of tryptophan and its metabolites. This can result in changes in immune cell function and modulation of immune responses. Additionally, the compound may influence gene expression by interacting with transcription factors or other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that indole derivatives can degrade under certain conditions, leading to the formation of inactive or toxic byproducts. Long-term exposure to this compound in in vitro or in vivo studies may result in changes in cellular function, including alterations in cell proliferation, differentiation, and apoptosis.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as anti-inflammatory or anticancer activity. At higher doses, it may cause toxic or adverse effects, including hepatotoxicity or nephrotoxicity. Threshold effects observed in these studies indicate that careful dosage optimization is necessary to achieve the desired therapeutic outcomes while minimizing adverse effects.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. For instance, the compound may be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that can be further conjugated and excreted. These metabolic pathways can influence the compound’s bioavailability, efficacy, and toxicity.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound may be actively transported across cell membranes by transporters such as organic anion transporters (OATs) or organic cation transporters (OCTs). Once inside the cells, it can bind to intracellular proteins, influencing its localization and accumulation in specific cellular compartments.

Subcellular Localization

The subcellular localization of this compound can affect its activity and function. The compound may be directed to specific compartments or organelles by targeting signals or post-translational modifications. For example, it may localize to the mitochondria, where it can influence mitochondrial function and energy production. Alternatively, it may accumulate in the nucleus, affecting gene expression and cellular responses.

生物活性

Ethyl 6-fluoro-1-hydroxy-2-methyl-indole-3-carboxylate is a compound of interest due to its potential biological activities, particularly in the realms of pharmacology and medicinal chemistry. This article synthesizes findings from various studies to elucidate the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant structure-activity relationships.

Chemical Structure and Properties

This compound is an indole derivative, characterized by the following structural features:

- Indole Ring : A bicyclic structure that is a core component in many biologically active compounds.

- Fluorine Substitution : The presence of a fluorine atom at the 6-position enhances lipophilicity and may influence receptor binding.

- Hydroxyl Group : Located at the 1-position, this functional group can participate in hydrogen bonding, potentially affecting biological interactions.

Biological Activity

Research indicates that compounds with indole structures exhibit a range of biological activities, including anti-cancer, anti-inflammatory, and antimicrobial properties. This compound has been investigated for several specific activities:

Anticancer Activity

Several studies have highlighted the anticancer potential of indole derivatives. For instance:

- Mechanism of Action : Indoles can induce apoptosis in cancer cells through various pathways, including modulation of Bcl-2 family proteins and activation of caspases .

- Case Studies : In vitro studies have shown that related indole compounds demonstrate significant cytotoxicity against various cancer cell lines. For example, compounds structurally similar to this compound have exhibited IC50 values ranging from 16 to 24 nM against HeLa and other cancer cell lines .

Anti-inflammatory Properties

Indole derivatives are also known for their anti-inflammatory effects:

- Inflammation Pathways : These compounds can inhibit pro-inflammatory cytokines and modulate signaling pathways such as NF-kB .

- Research Findings : Studies indicate that certain indoles can stabilize red blood cell membranes and reduce hemolysis, suggesting a protective effect against inflammation-induced damage .

Antimicrobial Activity

The antimicrobial properties of indoles have been well-documented:

- Broad-Spectrum Activity : this compound has shown activity against various bacterial strains, with minimum inhibitory concentration (MIC) values indicating effectiveness comparable to standard antibiotics .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound:

- Fluorine Substitution : The introduction of fluorine at the 6-position is believed to enhance binding affinity to biological targets due to increased electron-withdrawing effects, which may improve pharmacokinetic properties .

- Hydroxyl Group Influence : The presence of a hydroxyl group at the 1-position can increase solubility and facilitate interaction with target proteins through hydrogen bonding .

Comparative Analysis

The following table summarizes key findings regarding this compound compared to other indole derivatives:

科学研究应用

Medicinal Chemistry Applications

Antiviral Activity

Research has highlighted the potential of indole derivatives, including ethyl 6-fluoro-1-hydroxy-2-methyl-indole-3-carboxylate, in inhibiting viral replication. A study demonstrated that similar indole-2-carboxamide compounds exhibited antiviral properties against neurotropic alphaviruses, suggesting that structural modifications can enhance potency and bioavailability in therapeutic applications .

Cancer Treatment

The compound's structure suggests possible applications in oncology. Studies indicate that compounds with similar indole frameworks can act as selective inhibitors of receptor tyrosine kinases implicated in various cancers, including breast and pancreatic cancers . this compound could potentially be developed into a prodrug for treating abnormal cell growth, leveraging its ability to modulate key biological pathways.

Pharmaceutical Formulations

Drug Development

this compound's unique chemical properties make it a candidate for developing new pharmaceutical formulations. Its derivatives have been explored for enhancing drug solubility and metabolic stability, which are critical factors in pharmacokinetics . The compound’s modification can lead to improved efficacy and reduced side effects in drug therapies.

Cosmetic Applications

Topical Formulations

The compound has potential applications in cosmetic formulations due to its skin compatibility and moisturizing properties. Research has shown that indole derivatives can enhance the sensory attributes of topical products, such as creams and lotions . The incorporation of this compound into cosmetic products could improve their stability and effectiveness.

Case Study 1: Antiviral Efficacy

In a study focusing on indole derivatives as antiviral agents, researchers found that certain modifications significantly increased their potency against neurotropic viruses. The ethyl ester form demonstrated enhanced bioavailability compared to other analogs, indicating its potential for further development as an antiviral drug .

Case Study 2: Cosmetic Formulation Development

A recent formulation study utilized various indole derivatives to assess their sensory and moisturizing properties in creams. The results indicated that formulations containing this compound exhibited superior stability and user satisfaction compared to traditional formulations .

相似化合物的比较

Comparison with Structural Analogs

Below is a detailed analysis:

Substituent Position and Electronic Effects

Table 1: Key Structural Features of Selected Indole Derivatives

Key Observations:

- Substituent Position : The placement of fluorine, hydroxy, and methyl groups in the main compound distinguishes it from analogs. For example, Ethyl 4-fluoro-1H-indole-2-carboxylate has fluorine at position 4, which reduces steric hindrance compared to position 6 in the main compound .

- Functional Group Diversity: Ethyl 6-amino-2-phenyl-1H-indole-3-carboxylate features an amino group and phenyl ring, making it more nucleophilic and sterically demanding than the main compound .

准备方法

Synthesis of Fluorinated Indole Intermediates

- Starting Materials: Fluorinated aniline derivatives such as 4-fluoro-2-methylaniline are commonly used as precursors.

- Vilsmeier-Haack Formylation: The synthesis of 3-indolecarboxaldehyde derivatives is achieved via the Vilsmeier reagent (formed by reacting phosphorus oxychloride with dimethylformamide) to introduce the formyl group at the 3-position of the indole ring.

- Reaction Conditions: The Vilsmeier reagent is added dropwise to the aniline derivative in anhydrous dimethylformamide at 0–5 °C, followed by stirring at room temperature and reflux at 80–90 °C for 5–8 hours to complete the formylation step.

- Isolation: After reaction completion, neutralization with saturated sodium carbonate solution (pH 8–9) precipitates the indole-3-carbaldehyde, which is filtered, dried, and recrystallized to yield the intermediate.

Conversion to Indole Carboxylate Esters

- Hydrazide Intermediate Formation: The indole-3-carbaldehyde derivative can be converted to hydrazide intermediates by reaction with hydrazine hydrate in methanol under heating (e.g., 60 °C), facilitating the formation of 6-fluoro-1H-indole-4-carboxylhydrazide with high yield (~93%).

- Oxidative Cyclization and Esterification: The hydrazide is then subjected to oxidation using reagents such as 2-iodobenzoic acid in mixed solvents (methanol and dichloromethane) at mild warming (around 40 °C). This step promotes cyclization and ester formation, yielding the methyl or ethyl ester of the fluorinated indole carboxylic acid with yields around 78%.

Introduction of the 1-Hydroxy Group and Methyl Substitution

- The hydroxy group at position 1 and the methyl group at position 2 are typically introduced or retained from the starting aniline derivatives or through selective substitution reactions on the indole nucleus.

- The methyl group at position 2 is often present in the starting aniline (e.g., 2-methylaniline derivatives), ensuring its incorporation during indole ring formation.

- The 1-hydroxy substitution can be achieved by controlled oxidation or hydroxylation reactions post-indole formation, although specific detailed protocols for this step in this compound are less commonly reported and may require adaptation from related indole hydroxylation methodologies.

Comparative Data Table of Preparation Steps

*Exact yield depends on substrate and reaction scale.

Detailed Research Findings and Notes

- The preparation method reported in patent CN106854172B emphasizes the use of methyl formate and methyl nitrobenzoate derivatives to improve safety, reduce cost, and simplify industrial scale-up for fluorinated indole esters. This method avoids hazardous reagents and shortens reaction steps.

- The Vilsmeier-Haack reaction remains a cornerstone for indole-3-carbaldehyde synthesis, providing a reliable route to functionalized indoles with various substitution patterns, including fluorine at position 6 and methyl at position 2.

- The oxidative cyclization step using 2-iodobenzoic acid as an oxidant is notable for its mild conditions and relatively high yield, making it suitable for sensitive fluorinated substrates.

- Hydroxylation at the 1-position of the indole ring is less commonly detailed in patents and literature for this specific compound but can be inferred to require selective oxidation protocols, possibly involving electrophilic substitution or enzymatic methods.

常见问题

Basic: What synthetic methodologies are recommended for the preparation of Ethyl 6-fluoro-1-hydroxy-2-methyl-indole-3-carboxylate?

Answer:

The synthesis typically involves multi-step functionalization of an indole core. Key steps include:

- Fluorination : Introduce fluorine at the 6-position via electrophilic substitution using Selectfluor® or DAST (diethylaminosulfur trifluoride) under anhydrous conditions .

- Esterification : React the carboxylic acid intermediate with ethanol in the presence of H₂SO₄ or DCC (dicyclohexylcarbodiimide) to form the ethyl ester .

- Hydroxylation : Protect the 1-hydroxy group during synthesis (e.g., using TBSCl) to prevent side reactions, followed by deprotection .

- Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) and recrystallization (ethanol/water) to isolate the product. Monitor purity via HPLC (>98%) .

Basic: How can the structural integrity of this compound be validated?

Answer:

Employ a combination of spectroscopic and crystallographic techniques:

- NMR : Confirm substituent positions via ¹H NMR (e.g., singlet for 2-methyl at δ 2.4–2.6 ppm) and ¹³C NMR (ester carbonyl at ~165–170 ppm) .

- X-ray Crystallography : Resolve crystal structure using SHELX software to validate bond lengths/angles (e.g., C-F bond ~1.35 Å) .

- HRMS : Verify molecular ion [M+H]⁺ with <5 ppm error .

- FT-IR : Identify key functional groups (e.g., O-H stretch at 3200–3400 cm⁻¹, ester C=O at ~1720 cm⁻¹) .

Advanced: How should researchers address conflicting reports on the biological activity of this compound derivatives?

Answer:

Discrepancies often arise from assay conditions or structural impurities. Mitigate by:

- Standardized Assays : Use consistent cell lines (e.g., HepG2 for anticancer studies) and control for solvent effects (DMSO ≤0.1%) .

- Metabolite Profiling : Perform LC-MS to rule out degradation products .

- Structural Reanalysis : Cross-check NMR and X-ray data with published crystallographic databases (e.g., CCDC) to confirm compound identity .

- Dose-Response Curves : Establish IC₅₀ values across multiple replicates to assess reproducibility .

Advanced: What strategies improve the solubility of this compound in aqueous assays?

Answer:

Address insolubility through:

- Co-solvents : Use PEG-400 or cyclodextrins to enhance aqueous solubility without disrupting biological activity .

- Salt Formation : React with sodium bicarbonate to generate a water-soluble carboxylate salt .

- Nanoformulation : Encapsulate in liposomes (e.g., DSPC/cholesterol) for controlled release .

- pH Adjustment : Dissolve in mildly basic buffers (pH 7.4–8.0) to deprotonate the hydroxyl group .

Advanced: How can computational modeling guide the design of novel derivatives of this compound?

Answer:

Integrate computational tools with experimental validation:

- Docking Studies : Use AutoDock Vina to predict binding affinity to targets (e.g., COX-2 or EGFR kinases) .

- DFT Calculations : Optimize substituent electronic effects (e.g., fluorine’s electronegativity) at the B3LYP/6-31G* level .

- QSAR Models : Corporate substituent parameters (Hammett σ, logP) to predict bioactivity .

- MD Simulations : Assess stability of protein-ligand complexes over 100 ns trajectories .

Basic: What are the critical parameters for scaling up the synthesis of this compound?

Answer:

Key considerations include:

- Catalyst Loading : Optimize Pd-catalyzed cross-coupling steps (e.g., 5 mol% Pd(PPh₃)₄) to minimize costs .

- Reaction Monitoring : Use in-situ FT-IR or GC-MS to track intermediate formation .

- Safety Protocols : Handle fluorinating agents (e.g., DAST) in fume hoods due to toxicity .

- Batch Purification : Replace column chromatography with fractional crystallization for large-scale purity .

Advanced: How can researchers resolve ambiguities in the stereochemistry of this compound derivatives?

Answer:

- Chiral HPLC : Separate enantiomers using a Chiralpak® AD-H column (hexane/isopropanol) .

- VCD Spectroscopy : Compare experimental and calculated vibrational circular dichroism spectra .

- Crystallographic Data : Resolve absolute configuration via anomalous scattering in X-ray studies .

- Stereoselective Synthesis : Employ asymmetric catalysis (e.g., Jacobsen’s catalyst) for enantiopure products .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。